3-Propoxybenzonitrile
Overview
Description
3-Propoxybenzonitrile is an organic compound with the molecular formula C10H11NO. It is a derivative of benzonitrile, where a propoxy group is attached to the benzene ring at the third position. This compound is primarily used in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Propoxybenzonitrile can be synthesized through several methods. One common approach involves the reaction of 3-hydroxybenzonitrile with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Propoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or organolithium compounds.
Major Products Formed:
Oxidation: 3-Propoxybenzoic acid.
Reduction: 3-Propoxybenzylamine.
Substitution: Various substituted benzonitriles depending on the reagents used.
Scientific Research Applications
3-Propoxybenzonitrile finds applications in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Propoxybenzonitrile depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. Its interactions with molecular targets and pathways are determined by the functional groups present and the nature of the reaction.
Comparison with Similar Compounds
Benzonitrile: The parent compound with a simpler structure.
3-Methoxybenzonitrile: Similar structure with a methoxy group instead of a propoxy group.
3-Ethoxybenzonitrile: Contains an ethoxy group instead of a propoxy group.
Uniqueness: 3-Propoxybenzonitrile is unique due to the presence of the propoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic applications where the propoxy group plays a crucial role.
Properties
IUPAC Name |
3-propoxybenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-6-12-10-5-3-4-9(7-10)8-11/h3-5,7H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVMPMWDXLECHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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